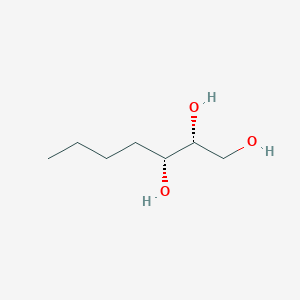
3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid
Vue d'ensemble
Description
3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Iron Mobilization
3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid has been studied for its potential in mobilizing iron in the body. Research shows that this compound, when given parenterally, can mobilize iron similarly to compounds that are electrically neutral at physiological pH. Notably, its oral administration enhances urinary iron excretion. This suggests that such molecules could access the interior of cells in the kidney and liver via monoanionic transport systems, potentially offering a less toxic alternative for iron mobilization compared to neutral 3-hydroxypyrid-4-ones (Molenda, Jones, & Basinger, 1994).
Lanthanide-Organic Frameworks
This compound also finds applications in the synthesis of lanthanide-organic coordination polymers. One study described the reaction of 6-hydroxypyridine-3-carboxylic acid with lanthanides and oxalic acid under hydrothermal conditions, leading to the creation of novel lanthanide-organic networks. These networks show potential for various applications due to their unique structural properties and the lanthanide contraction effect (Liu et al., 2009).
Structural and Chemical Analysis
The structural and chemical properties of compounds related to this compound have been extensively studied. For instance, the study of hydroxytrichloropicolinic acids provided insights into the NMR analysis of such compounds, assisting in solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008). Similarly, the structure of a polymorph of 1-carboxymethyl-3-hydroxy-2-methyl-4-pyridinone was reported, contributing to a better understanding of zwitterionic structures and intermolecular hydrogen bonding (Orvig, Rettig, & Zhang, 1994).
Antibacterial Agents
The synthesis and evaluation of pyridonecarboxylic acids, closely related to this compound, for antibacterial activity highlights another significant application. These compounds, with specific structural modifications, have shown promising results in in vitro and in vivo antibacterial screenings (Egawa et al., 1984).
Vitamin B6 Derivatives
The synthesis of derivatives of this compound has been linked to the study of Vitamin B6. The exploration of its analogs and related substances provides insights into their potential biological activities and chemical properties (Tomita, Brooks, & Metzler, 1966).
Propriétés
IUPAC Name |
5-hydroxy-1-methyl-4-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-8-3-6(10)5(9)2-4(8)7(11)12/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHROGRDGWNCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220403 | |
| Record name | 3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70113-54-1 | |
| Record name | 3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070113541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate](/img/structure/B1216117.png)



![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)


![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
